Proton Affinity Differentiation: Ortho-Chlorination Produces Distinct Gas-Phase Basicity Compared to Meta- and Para-Chlorophenylalanine
Ortho-chlorophenylalanine (H-Phe(2-Cl)-OH) exhibits a distinct absolute proton affinity (PA) value compared to its meta- and para-substituted regioisomers. Using extended kinetic method analysis with full entropy correction, the measured absolute PAs demonstrate that chlorination position produces non-equivalent electronic environments [1].
| Evidence Dimension | Absolute proton affinity (PA) in gas phase |
|---|---|
| Target Compound Data | 901.9 ± 2.2 kJ·mol−1 (ortho-chlorophenylalanine) |
| Comparator Or Baseline | Unsubstituted phenylalanine: 907.9 ± 2.3 kJ·mol−1; meta-chlorophenylalanine: 889.0 ± 2.8 kJ·mol−1; para-chlorophenylalanine: 904.9 ± 3.1 kJ·mol−1 |
| Quantified Difference | ortho-PA is 12.9 kJ·mol−1 higher than meta-PA; 3.0 kJ·mol−1 lower than para-PA; 6.0 kJ·mol−1 lower than unsubstituted phenylalanine |
| Conditions | Extended kinetic method with full entropy analysis; gas-phase proton affinity measurements |
Why This Matters
Proton affinity differences between ortho, meta, and para regioisomers indicate that chlorination position modulates basicity and electronic properties non-uniformly, which affects ionization behavior in mass spectrometry applications and may influence hydrogen-bonding capacity in peptide-receptor interactions.
- [1] Shin JW. Extended kinetic method study of the effect of ortho-, meta-, and para-chlorination on the proton affinity of phenylalanine with full entropy analysis. J Phys Org Chem. 2019;32(9):e3966. View Source
